molecular formula C18H13N5O2S B2582841 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 1808877-89-5

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2582841
CAS No.: 1808877-89-5
M. Wt: 363.4
InChI Key: YXMMBEWQLQNSRW-UHFFFAOYSA-N
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Description

This compound is a multifunctional enamide derivative featuring a pyrrole core substituted with cyano and methyl groups, conjugated to a benzoxazole moiety via a prop-2-enamide linker. The cyano substituents contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c1-10-11(6-14(9-20)23(10)2)5-12(8-19)17(24)21-13-3-4-15-16(7-13)25-18(26)22-15/h3-7H,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMBEWQLQNSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with cyanopyrrole, benzoxazole, and enamide derivatives reported in synthetic chemistry literature. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide Pyrrole-Benzoxazole Dual cyano groups, methyl, sulfanyl, enamide linker Potential kinase inhibition (hypothesized)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-Pyrazole Amino, hydroxy, phenyl, dual cyano groups Fluorescence, antimicrobial activity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Pyrazole-Thiophene Amino, hydroxy, ester, thiophene Semiconductor materials, ligand synthesis

Key Observations :

Heterocyclic Diversity: The target compound’s pyrrole-benzoxazole framework contrasts with pyran-pyrazole (11a) or pyrazole-thiophene (7b) systems. Pyrrole’s aromaticity and methyl/cyano substitution may improve metabolic stability compared to pyran or thiophene derivatives.

Electronic Effects: Dual cyano groups in the target compound and 11a increase electrophilicity, favoring nucleophilic attack or charge-transfer interactions. However, the sulfanyl group in the benzoxazole ring introduces additional nucleophilic character, balancing reactivity.

Synthetic Pathways: Analogous compounds (e.g., 11a, 7b) are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with heterocyclic precursors in 1,4-dioxane/triethylamine . The target compound likely employs similar methods, with sulfur incorporation (e.g., elemental sulfur in 7b ) to form the benzoxazole-sulfanyl moiety.

Solubility and Stability :

  • The sulfanyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 11a . However, steric hindrance from methyl groups on the pyrrole ring could reduce solubility relative to smaller substituents (e.g., amino in 7b).
  • Cyano groups enhance thermal stability, as seen in high-melting pyran derivatives (11a, 11b) .

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